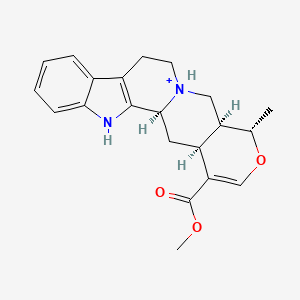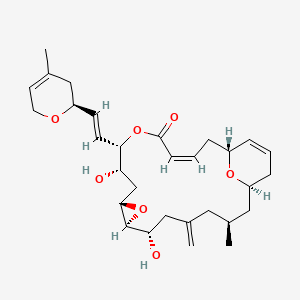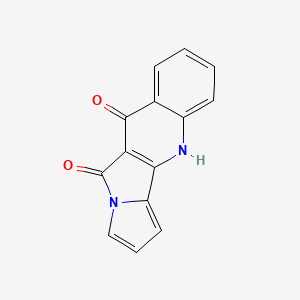
Quinolactacide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolactacide is a natural product found in Penicillium citrinum with data available.
Scientific Research Applications
Insecticidal Activities : Quinolactacide has been synthesized and evaluated for its insecticidal properties. It demonstrated significant mortality rates against pests like the green peach aphid (Myzus persicae) and diamondback moth (Plutella xylostella) (Abe et al., 2006). Another study also isolated quinolactacide from Penicillium citrinum and confirmed its insecticidal efficacy, particularly against green peach aphids (Abe et al., 2005).
Cytotoxic Activity : Quinolactacide, when recrystallized from pyridine, forms known pesticides and exhibits cytotoxic activities against various tumor cell lines. This suggests its potential use in cancer treatment (Zhu et al., 2013). Another study found moderate cytotoxicities of quinolactacide derivatives against the HepG2 cell line (Gao et al., 2012).
Synthesis and Structural Analysis : Research on quinolactacide also encompasses its synthesis and structural analysis. Studies have developed synthetic pathways for quinolactacide and its analogues, providing insights into its chemical structure and potential modifications for various applications (Saito et al., 2017).
Bioactive Compounds in Fungi : Quinolactacide is identified among the bioactive compounds in endophytic fungi, like Penicillium citrinum, isolated from plants. These compounds have been studied for their potential applications in pharmacology and agronomy (El-Neketi et al., 2013).
Quinolactacins and Related Compounds : Quinolactacins, structurally related to quinolactacide, have been studied for their biological activities, such as acetylcholinesterase inhibition, and their potential as anti-cancer and Alzheimer’s disease treatments (Silva et al., 2019).
Agricultural Applications : The compound has been tested for its ability to stimulate the growth of seedling roots in various agricultural plants, suggesting its potential as a plant growth stimulator (Anisimov et al., 2016).
properties
CAS RN |
856216-29-0 |
|---|---|
Product Name |
Quinolactacide |
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
9,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,11,13-hexaene-2,16-dione |
InChI |
InChI=1S/C14H8N2O2/c17-13-8-4-1-2-5-9(8)15-12-10-6-3-7-16(10)14(18)11(12)13/h1-7H,(H,15,17) |
InChI Key |
QFTHRUCJNWMSRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |
synonyms |
quinolactacide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



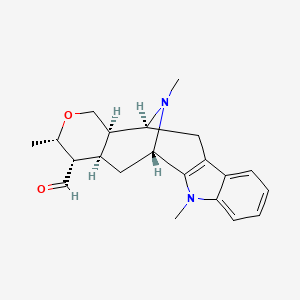
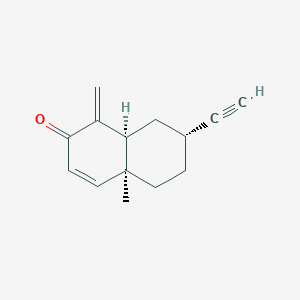
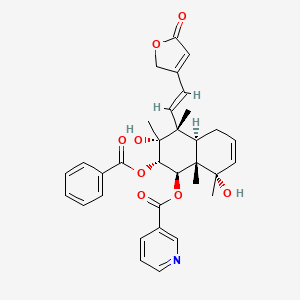


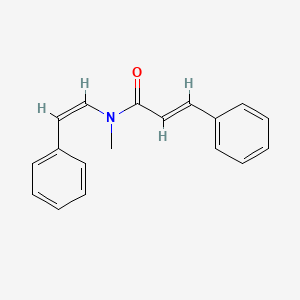
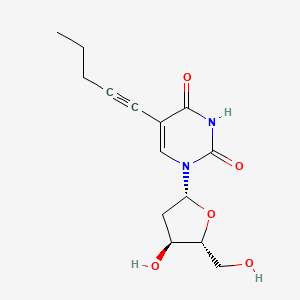
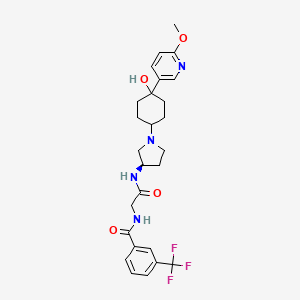
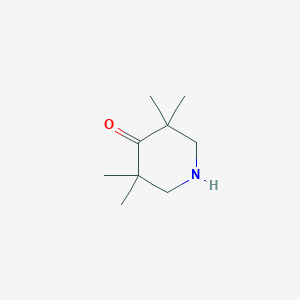
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)

